
Methyl 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylate
Descripción general
Descripción
Methyl 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylate, also known as MUC-23, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. MUC-23 is a colorless, odorless, and non-flammable liquid that is soluble in polar solvents such as water and ethanol. This compound has been synthesized using various methods, and its applications in scientific research have been explored.
Aplicaciones Científicas De Investigación
Photochemical Studies
Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, a compound related to methyl 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylate, has been studied for its selective photocyclization properties. This reaction results in the formation of specific cyclic compounds, highlighting its potential in photochemical research (Anklam, Lau, & Margaretha, 1985).
Chemical Synthesis
In the realm of chemical synthesis, derivatives of methyl cyclohexene carboxylates, which are structurally similar to the chemical , are utilized in reactions like dehydration, hydrolysis, and reduction. These processes are fundamental in creating a variety of chemical products, indicating the compound's significance in synthetic chemistry (Sirat, Thomas, & Tyrrell, 1979).
Stereochemical Research
The compound's derivatives are used in studying stereochemical aspects of chemical reactions, particularly in bromination and epoxydation processes. Understanding these reactions is crucial for developing methods to control the stereochemistry in synthetic organic chemistry (Bellucci, Marioni, & Marsili, 1972).
Pharmaceutical Applications
Although not directly linked to the parent compound, its derivatives have been researched for their potential analgesic activities. This suggests the broader applicability of the compound's family in pharmaceutical research (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2012).
Molecular Structure and Conformation Studies
Raman spectrum analysis of related compounds provides insights into molecular structure and conformation. These studies contribute to a deeper understanding of molecular dynamics and structure-function relationships in chemistry (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).
Nonlinear Optical Properties
Studies have been conducted on derivatives of methyl cyclohexanecarboxylates to understand their nonlinear optical properties. This research is essential for developing materials with applications in optics and photonics (Mary et al., 2014).
Propiedades
IUPAC Name |
methyl 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F11O2/c1-21-2(20)3(9)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATSXFGMAUAPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F11O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



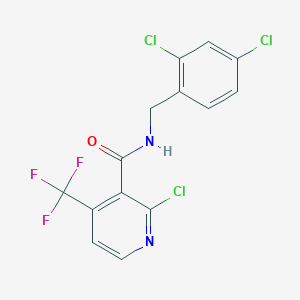


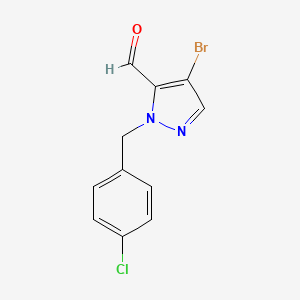
![2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3041434.png)


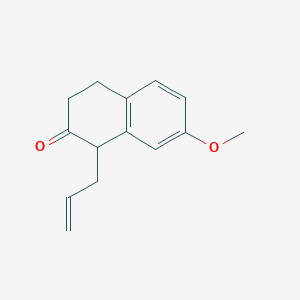

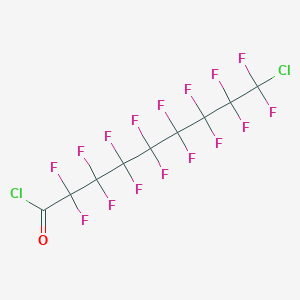
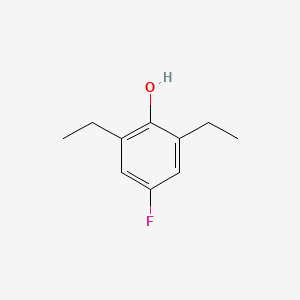
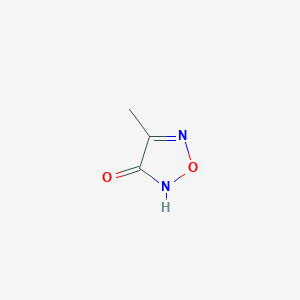
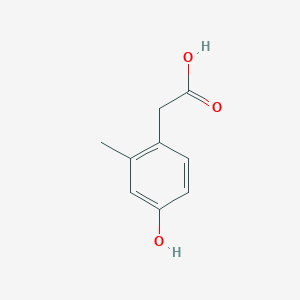
![N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B3041447.png)